molecular formula C10H20N2O3 B1445323 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran CAS No. 1316831-46-5

4-Amino-3-(boc-amino)-tetrahydro-2H-pyran

Cat. No. B1445323
M. Wt: 216.28 g/mol
InChI Key: FEECMUCDEXAFQK-UHFFFAOYSA-N
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Description

The compound “4-Amino-3-(boc-amino)-tetrahydro-2H-pyran” likely contains an amino group (-NH2) and a boc-amino group (tert-butoxycarbonyl protected amino group) attached to a tetrahydro-2H-pyran ring . Tetrahydro-2H-pyran is a saturated six-membered ring with one oxygen atom and five carbon atoms. The boc group is a common protecting group used in organic synthesis, particularly for amines .


Chemical Reactions Analysis

Protodeboronation of pinacol boronic esters, which are similar to the compound , has been reported. This process involves a radical approach and is paired with a Matteson–CH2–homologation .

Scientific Research Applications

Carbohydrate-Based Templates

Research by McGeary, Jablonkai, and Toth (2001) explored the use of molecules related to 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran in the development of carbohydrate-based templates. These templates are suitable for solid-phase peptide synthesis and the preparation of dendrimers containing multiple copies of peptides, indicating potential applications in vaccine and drug delivery systems McGeary, Jablonkai, & Toth, 2001.

Inhibitors of the F-Box Protein SKP2

Shouksmith et al. (2015) reported on the synthesis and activity of small-molecule inhibitors of the F-Box protein SKP2, involving a tetrahydropyran derivative related to 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran. This study highlights the potential use of such compounds in targeting specific protein interactions within cells, with implications for cancer research Shouksmith et al., 2015.

Anticancer Agents

Dong et al. (2011) discovered a new class of cytotoxic agents, 4-amino-2H-pyran-2-one (APO) analogs, in their study of antitumor agents. These compounds, including variants related to 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran, exhibited significant tumor cell growth inhibitory activity in vitro Dong et al., 2011.

Synthesis of 1,2,3,4-Tetrahydroquinolines

Shally et al. (2019) described an efficient synthesis method for 1,2,3,4-tetrahydroquinolines using compounds related to 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran. This study emphasizes the utility of such compounds in synthesizing complex molecular structures, potentially applicable in pharmaceuticals Shally et al., 2019.

Future Directions

The future directions for research on “4-Amino-3-(boc-amino)-tetrahydro-2H-pyran” would depend on its potential applications. For example, if it’s a useful intermediate in organic synthesis, research might focus on developing more efficient synthesis methods or exploring new reactions .

properties

IUPAC Name

tert-butyl N-(4-aminooxan-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-6-14-5-4-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEECMUCDEXAFQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-(boc-amino)-tetrahydro-2H-pyran

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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